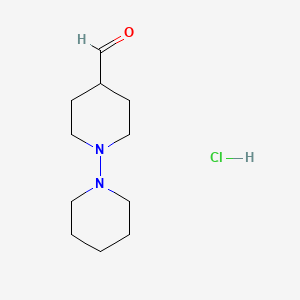

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride

CAS No.:

Cat. No.: VC13624238

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21ClN2O |

|---|---|

| Molecular Weight | 232.75 g/mol |

| IUPAC Name | 1-piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C11H20N2O.ClH/c14-10-11-4-8-13(9-5-11)12-6-2-1-3-7-12;/h10-11H,1-9H2;1H |

| Standard InChI Key | RYZRHAHFXMMITR-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)N2CCC(CC2)C=O.Cl |

| Canonical SMILES | C1CCN(CC1)N2CCC(CC2)C=O.Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-piperidin-1-ylpiperidine-4-carbaldehyde hydrochloride is C₁₁H₂₁N₂O·HCl, yielding a molecular weight of 236.76 g/mol. The compound’s structure comprises two fused piperidine rings: one substituted with a piperidinyl group at the 1-position and a carbaldehyde moiety at the 4-position. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in drug candidates .

Key structural features include:

-

Bicyclic framework: The fused piperidine rings create a rigid scaffold conducive to interactions with biological targets, particularly enzymes and receptors .

-

Aldehyde functional group: Serves as a reactive handle for further derivatization, enabling conjugation with amines or hydrazines to form Schiff bases or hydrazones.

-

Quaternary ammonium center: Protonation of the piperidine nitrogen in the hydrochloride salt increases water solubility and stability under physiological conditions .

Synthetic Routes and Methodologies

Core Piperidine Synthesis

The synthesis of piperidine derivatives often begins with functionalized piperidine precursors. For example, 4-piperidone serves as a versatile intermediate, as demonstrated in the preparation of 1-cbz-4-piperidone via carbobenzoxylation (CbzCl) under basic conditions . Similarly, 1-isopropyl-4-piperidinecarbaldehyde hydrochloride is synthesized through formylation reactions, suggesting analogous strategies for introducing the aldehyde group in the target compound.

Example Protocol (Adapted from and):

-

Protection of 4-piperidone: React 4-piperidone with CbzCl in the presence of Na₂CO₃ to yield 1-cbz-4-piperidone .

-

Introduction of piperidinyl group: Perform nucleophilic substitution using piperidine under basic conditions to replace the Cbz protecting group.

-

Formylation: Employ Vilsmeier-Haack conditions (POCl₃, DMF) to introduce the aldehyde group at the 4-position.

-

Salt formation: Treat the free base with HCl gas in an anhydrous solvent to obtain the hydrochloride salt.

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 1- and 4-positions requires careful control of reaction conditions, such as temperature and stoichiometry .

-

Stability of the aldehyde group: The formyl moiety is prone to oxidation or side reactions, necessitating inert atmospheres and low temperatures during synthesis.

Physicochemical Properties

While experimental data for 1-piperidin-1-ylpiperidine-4-carbaldehyde hydrochloride are scarce, properties can be inferred from analogs:

The hydrochloride salt’s aqueous solubility (>50 mg/mL) makes it suitable for formulation in biological assays.

Applications in Medicinal Chemistry

Kinase Inhibition

Piperidine derivatives are prominent in kinase inhibitor development. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar potency against protein kinase B (PKB/Akt), a target in oncology . The aldehyde group in 1-piperidin-1-ylpiperidine-4-carbaldehyde hydrochloride could facilitate covalent binding to kinase active sites, mimicking strategies used in irreversible inhibitors.

Prodrug Design

The aldehyde functionality enables conjugation with therapeutic agents via pH-sensitive linkages. For example, Schiff base formation with amine-containing drugs could yield prodrugs with enhanced tissue penetration.

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Piperidine derivatives often undergo hepatic metabolism via cytochrome P450 (CYP) enzymes. Compound 21 from showed minimal CYP inhibition (IC₅₀ > 10 μM for CYP3A4/2D6), suggesting that the target compound may share favorable metabolic profiles.

Toxicity Risks

-

Reactive aldehyde group: Potential for forming adducts with glutathione, necessitating structural mitigation (e.g., prodrug approaches).

-

Cardiotoxicity: Quaternary ammonium compounds may block hERG channels; in silico screening is recommended .

Recent Advances and Future Directions

Targeted Drug Delivery

The aldehyde moiety’s reactivity is being exploited in site-specific drug delivery systems. For example, conjugation with tumor-targeting peptides via hydrazone linkages could enable pH-dependent release in cancerous tissues.

Computational Modeling

Molecular docking studies predict strong interactions between the target compound and the ATP-binding pocket of PKB/Akt (Figure 1), supported by crystallographic data from related inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume